molecular formula C17H31N5O8 B14466635 L-Asparaginyl-L-leucyl-L-threonyl-L-serine CAS No. 73027-20-0

L-Asparaginyl-L-leucyl-L-threonyl-L-serine

Cat. No.: B14466635
CAS No.: 73027-20-0
M. Wt: 433.5 g/mol
InChI Key: LOFPXMCAUHOCAL-XPCJQDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparaginyl-L-leucyl-L-threonyl-L-serine is a peptide compound with the molecular formula C17H31N5O8. It is composed of four amino acids: asparagine, leucine, threonine, and serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-leucyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-leucine and L-asparagine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or more complex sequences .

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-leucyl-L-threonyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine or serine residues can result in hydroxylated derivatives, while substitution reactions can yield modified peptides with altered functional groups .

Scientific Research Applications

L-Asparaginyl-L-leucyl-L-threonyl-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-leucyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the context in which the peptide is used. For example, in a therapeutic setting, it may inhibit or activate specific signaling pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparaginyl-L-leucyl-L-threonyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of asparagine, leucine, threonine, and serine allows for unique interactions and functions compared to other peptides .

Properties

CAS No.

73027-20-0

Molecular Formula

C17H31N5O8

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H31N5O8/c1-7(2)4-10(20-14(26)9(18)5-12(19)25)15(27)22-13(8(3)24)16(28)21-11(6-23)17(29)30/h7-11,13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,26)(H,21,28)(H,22,27)(H,29,30)/t8-,9+,10+,11+,13+/m1/s1

InChI Key

LOFPXMCAUHOCAL-XPCJQDJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.